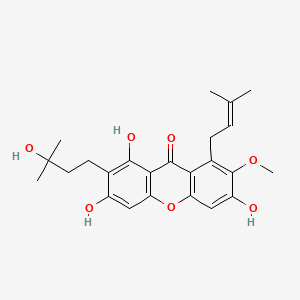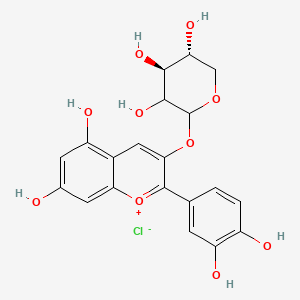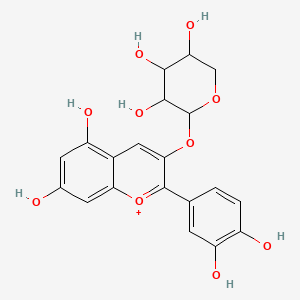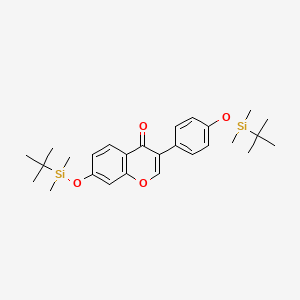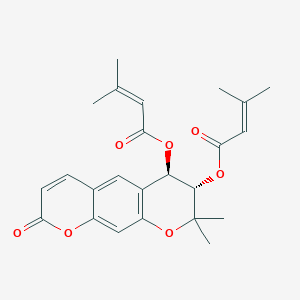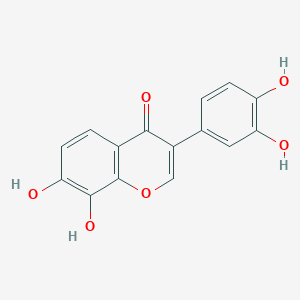
7,8,3',4'-Tetrahydroxyisoflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8,3’,4’-Tetrahydroxyisoflavone is a polyhydroxylated isoflavone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of four hydroxyl groups attached to the isoflavone skeleton, specifically at the 7, 8, 3’, and 4’ positions. Isoflavones are a subclass of flavonoids, which are widely distributed in the plant kingdom and are known for their antioxidant, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,8,3’,4’-Tetrahydroxyisoflavone can be achieved through various synthetic routes. One common method involves the biotransformation of genistein and glycosides using the fungus Aspergillus aculeatus. This process involves the use of high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC/MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy to identify and confirm the chemical structure of the product .
Industrial Production Methods: Industrial production of 7,8,3’,4’-Tetrahydroxyisoflavone typically involves the bioconversion of plant-derived compounds. For example, fructus sophorae can be bioconverted into 7,8,3’,4’-Tetrahydroxyisoflavone using Aspergillus aculeatus. This method yields a high purity product (96%) and is efficient, producing 120 mg of the compound from 20 g of fructus sophorae in 96 hours .
Analyse Des Réactions Chimiques
Types of Reactions: 7,8,3’,4’-Tetrahydroxyisoflavone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple hydroxyl groups, which can participate in hydrogen bonding and other interactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize 7,8,3’,4’-Tetrahydroxyisoflavone.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydroxy derivatives.
Applications De Recherche Scientifique
7,8,3’,4’-Tetrahydroxyisoflavone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of polyhydroxylated isoflavones.
Biology: The compound is studied for its antioxidant and anti-inflammatory properties, which are relevant in various biological processes.
Medicine: Research has shown potential anticancer, anti-inflammatory, and cardioprotective effects, making it a candidate for drug development.
Industry: It is used in the development of natural antioxidants and preservatives for food and cosmetic products
Mécanisme D'action
The mechanism of action of 7,8,3’,4’-Tetrahydroxyisoflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways
Comparaison Avec Des Composés Similaires
7,3’,4’-Trihydroxyisoflavone: This compound is a major metabolite of daidzein and has similar antioxidant and anticancer properties.
7,8,4’-Trihydroxyisoflavone: Known for its anti-inflammatory and cardioprotective effects.
Uniqueness: 7,8,3’,4’-Tetrahydroxyisoflavone is unique due to the specific arrangement of its hydroxyl groups, which confer distinct biological activities and reactivity compared to other isoflavones. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .
Propriétés
IUPAC Name |
3-(3,4-dihydroxyphenyl)-7,8-dihydroxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-10-3-1-7(5-12(10)18)9-6-21-15-8(13(9)19)2-4-11(17)14(15)20/h1-6,16-18,20H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOBWBRUROXCOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501341606 |
Source


|
| Record name | 7,8,3',4'-Tetrahydroxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501341606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176786-87-1 |
Source


|
| Record name | 7,8,3',4'-Tetrahydroxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501341606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8,9-Dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B600277.png)
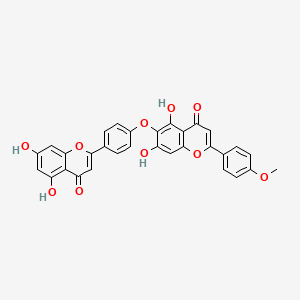
![6-[4-(5,7-Dihydroxy-4-oxochromen-2-yl)phenoxy]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B600281.png)
